Cumyl-inaca is a synthetic cannabinoid that has emerged as a notable compound within the category of new psychoactive substances. It is primarily designed to interact with the endocannabinoid system, specifically targeting cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that have been developed to mimic the effects of natural cannabinoids found in cannabis.
Cumyl-inaca belongs to a class of compounds known as synthetic cannabinoid receptor agonists. These compounds are often synthesized to create substances that can produce effects similar to those of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. The classification of Cumyl-inaca falls under the category of indazole-based synthetic cannabinoids, which are characterized by their structural modifications that enhance receptor affinity and potency.
The synthesis of Cumyl-inaca typically involves several key steps, utilizing various chemical reactions to construct its molecular framework. Common methods include:
For instance, one synthesis route may involve starting from chlorinated indole-3-carbaldehydes, followed by N-alkylation and oxidation to generate the necessary carboxylic acid before performing amide coupling with tert-leucine methyl ester .
The molecular structure of Cumyl-inaca can be characterized by its unique arrangement of atoms, which includes an indazole core structure. The compound's structural formula reflects its functional groups that facilitate interaction with cannabinoid receptors.
Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed for structural elucidation, providing critical data on the compound's molecular configuration .
Cumyl-inaca undergoes various chemical reactions that can alter its properties or yield derivatives. Notable reactions include:
These reactions are essential for understanding both the stability of Cumyl-inaca in different environments and its potential metabolic pathways in biological systems .
The mechanism of action for Cumyl-inaca primarily involves its binding affinity to cannabinoid receptors, particularly CB1 and CB2 receptors in the human body. Upon binding:
Quantitative data on binding affinities (K_i values) indicate that Cumyl-inaca exhibits significant potency at these receptors compared to other synthetic cannabinoids .
Cumyl-inaca exhibits several notable physical and chemical properties:
These properties influence how Cumyl-inaca behaves in various formulations and its potential applications in research .
Cumyl-inaca has been studied for its potential applications in several scientific fields:
Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most dynamically evolving category of new psychoactive substances (NPS) worldwide. These designer drugs, developed to mimic the psychoactive effects of natural cannabis while circumventing legal restrictions, have proliferated at an alarming rate across international drug markets. Cumyl-INACA (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) exemplifies this trend as an indazole-3-carboxamide-based synthetic cannabinoid distributed primarily as a "research chemical" for forensic and analytical applications [4]. Its emergence aligns with a broader pattern of SCRA innovation driven by clandestine laboratories, particularly in response to legislative controls targeting earlier generations of synthetic cannabinoids.
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented a concerning expansion in SCRA diversity and availability. Structural analogs of Cumyl-INACA, including variants like CUMYL-4CN-BINACA, have been identified in significant seizures across multiple European countries. Notably, a single seizure in Spain intercepted 50 kg of CUMYL-4CN-BINACA powder destined for distribution [2], illustrating the industrial scale of production and trafficking. This proliferation occurs against a backdrop of record global production of illicit substances, as reported by the United Nations Office on Drugs and Crime (UNODC), which identified expanding drug markets as a critical challenge to public health and security infrastructures worldwide [3]. The European Union's drug monitoring agencies specifically recognize illicit synthetic cannabinoids as a persistent threat due to their association with organized crime networks and the inherent challenges in regulating rapidly evolving chemical structures [6].
Table 1: Prevalence of Cumyl Analogs in European Drug Markets (Selected Examples)
Compound Name | Chemical Features | First Detected | Reported Seizures |
---|---|---|---|
CUMYL-4CN-BINACA | 4-cyanobutyl tail | Late 2015 | >2,400 seizures (9 countries) |
CUMYL-PINACA | Pentyl tail | ~2014 | Multiple jurisdictions |
CUMYL-PEGACLONE | γ-carbolinone core | ~2019 | Emerging prevalence |
Cumyl-INACA | Parent structure | Not specified | Analytical standard |
Cumyl-INACA belongs to a structurally distinct subclass of synthetic cannabinoids characterized by the presence of a cumylamine moiety (N-(2-phenylpropan-2-yl) attached to an aromatic carboxamide core. This molecular scaffold serves as a versatile template for generating numerous analogs through strategic modifications at two critical regions: the core heterocycle and the terminal tail substituent. Cumyl-INACA specifically features an indazole-3-carboxamide core, distinguishing it from closely related structures like Cumyl-PEGACLONE (which incorporates a γ-carbolinone core) and Cumyl-TsINACA (where Cumyl-INACA itself is identified as a thermal degradation product) [4] [5].
The pharmacological profile of cumylamine-derived SCRAs is significantly influenced by modifications to the aliphatic chain extending from the nitrogen atom of the heterocyclic core. Cumyl-INACA lacks the extended tail modifications observed in its more potent analogs, such as CUMYL-4CN-BINACA, which features a terminal aliphatic nitrile group (4-cyanobutyl chain) – a structural feature relatively uncommon in pharmaceuticals or earlier SCRAs [2] [7]. This cyanobutyl modification has profound implications for receptor binding kinetics and metabolic pathways. Biochemical studies demonstrate that CUMYL-4CN-BINACA exhibits exceptionally high affinity for the human CB₁ receptor (Kᵢ = 2.6 nM) and potent agonist activity (EC₅₀ = 0.58 nM), establishing it as one of the most potent cumylamine derivatives characterized to date [2] [7]. The terminal nitrile group undergoes enzymatic hydrolysis during hepatic metabolism, potentially liberating free cyanide and introducing unique toxicological mechanisms distinct from those associated with Cumyl-INACA itself [7].
Table 2: Structural Features and Receptor Affinities of Cumylamine-Derived SCRAs
Compound | Core Structure | Tail Modification | CB₁ Affinity (Kᵢ) | CB₂ Affinity (Kᵢ) |
---|---|---|---|---|
Cumyl-INACA | Indazole-3-carboxamide | Not specified | Not characterized | Not characterized |
CUMYL-4CN-BINACA | Indazole-3-carboxamide | 4-cyanobutyl | 2.6 nM | Not reported |
AM-2232 | Indole-3-carboxamide | Terminal nitrile | 0.28 nM | Not reported |
5F-CUMYL-PINACA | Indazole-3-carboxamide | 5-fluoropentyl | Comparable to analogs | Comparable to analogs |
Cumyl-PEGACLONE | γ-Carbolinone | Not specified | Not characterized | Not characterized |
Recent metabolic studies have identified complex phase I transformation pathways for newer cumyl derivatives. Cumyl-CBMEGACLONE (featuring a cyclobutyl methyl tail) and Cumyl-NBMEGACLONE (bearing a norbornyl methyl moiety) undergo extensive hepatic metabolism, producing monohydroxylated, dihydroxylated, and trihydroxylated metabolites that serve as biomarkers for detecting consumption in forensic toxicology analyses [5]. Cumyl-NBMINACA, an indazole carboxamide analog of Cumyl-NBMEGACLONE, similarly generates dihydroxylated metabolites primarily at the norbornyl methyl tail, with additional hydroxylation occurring at the cumyl moiety [5]. These metabolic transformations contrast with the pathways observed in Cumyl-INACA, though comparative metabolic studies specifically on Cumyl-INACA remain limited in the current scientific literature.
Despite the identification of Cumyl-INACA as a reference standard and degradation product in forensic contexts [4], critical gaps persist in understanding its fundamental pharmacodynamic and toxicodynamic properties. Unlike its well-characterized relative CUMYL-4CN-BINACA – which has been thoroughly investigated for its receptor binding affinity, functional activity (EC₅₀), and in vivo effects including hypothermia and pro-convulsant activity in murine models [2] [7] – Cumyl-INACA lacks comprehensive pharmacological characterization. No peer-reviewed studies have specifically quantified its binding affinity (Kᵢ) or functional potency (EC₅₀) at human cannabinoid receptors CB₁ and CB₂. This represents a significant knowledge gap given the established structure-activity relationships within the cumylamine-derived SCRA class, where minor structural modifications can dramatically alter receptor interaction profiles and functional outcomes.
The metabolic fate of Cumyl-INACA in biological systems also remains inadequately explored. While advanced in vitro and in vivo metabolism studies have been conducted on structurally related compounds like Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA – identifying characteristic hydroxylation patterns and urinary biomarkers [5] – analogous research specifically addressing Cumyl-INACA's metabolic pathways is absent from the current scientific literature. This gap impedes the development of targeted toxicological screening protocols for detecting Cumyl-INACA exposure in clinical or forensic settings. Furthermore, the potential for Cumyl-INACA to undergo thermal degradation to other bioactive compounds introduces additional complexity in forensic analysis and complicates the interpretation of toxicological findings in casework involving this compound.
The absence of systematic studies on Cumyl-INACA's molecular interactions extends beyond cannabinoid receptors. Potential activity at other neuroreceptor systems (e.g., serotonin, opioid, or TRP channels) remains entirely unexplored, despite evidence that many SCRAs exhibit polypharmacology. Similarly, the structure-activity relationships governing Cumyl-INACA's functional group interactions within the CB₁ binding pocket have not been computationally modeled or experimentally validated. This fundamental pharmacological information is essential for predicting adverse effect profiles, understanding drug-drug interactions, and developing targeted antagonists or detection methodologies. The research significance of addressing these gaps lies in developing evidence-based public health responses and forensic capabilities tailored to the specific risks posed by Cumyl-INACA and its evolving analogs within the dynamic NPS landscape.
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8